molecular formula C14H15N3O B15173452 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol CAS No. 920282-87-7

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol

Cat. No.: B15173452
CAS No.: 920282-87-7
M. Wt: 241.29 g/mol
InChI Key: YICNRHFCWRZQMY-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol is a chemical compound with the molecular formula C14H15N3O . It belongs to the class of 1,2,3-triazole derivatives, a prominent scaffold in medicinal chemistry and chemical biology. While specific biological data for this compound is not available in the searched literature, 1,2,3-triazole cores, particularly those with a benzyl substitution, are widely recognized for their significant role in scientific research. These compounds are frequently investigated for their diverse biological activities, which can include potential anticancer properties . The 1,2,3-triazole ring is valued for its stability, rigidity, and ability to participate in hydrogen bonding, making it a crucial building block in drug discovery and the development of chemical probes . Furthermore, benzyl-1,2,3-triazole derivatives are key components in ligands such as Tris(benzyltriazolylmethyl)amine (TBTA), which is used to stabilize copper(I) and facilitate click chemistry reactions, a cornerstone of bioconjugation and polymer science . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

920282-87-7

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-(1-benzyltriazol-4-yl)pent-1-yn-3-ol

InChI

InChI=1S/C14H15N3O/c1-2-14(18)9-8-13-11-17(16-15-13)10-12-6-4-3-5-7-12/h3-7,11,14,18H,2,10H2,1H3

InChI Key

YICNRHFCWRZQMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC1=CN(N=N1)CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol typically involves a multi-step process. One common method starts with the reaction of benzyl chloride with sodium azide to form 1-benzyl-1H-1,2,3-triazole. This intermediate is then reacted with pent-1-yn-3-ol under specific conditions, such as the presence of a copper(I) catalyst and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal waste and high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Aldehydes, ketones, carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Substituted triazoles, alkylated products.

Scientific Research Applications

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues
Compound Name Key Structural Features Molecular Weight (g/mol) TPSA (Ų) Biological Activity
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol Benzyl-triazole + pentynol 271.3 50.9 Under investigation (potential kinase/AChE modulation)
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Benzyl-triazole + methanol 189.2 50.9 Pharmacological interest (enzyme/receptor interactions)
3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one Triazole-linked quinazolinone 345.4 64.3 Acetylcholinesterase (AChE) inhibition (87% vs. donepezil), cytotoxicity (IC50: 2.1–8.7 µM)
2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-(4-chlorophenyl)ethanol Triazole + ethanol + aryl 343.8 50.9 Antitubercular activity (MIC: 12.5 µg/mL)

Key Observations :

  • Substituent Effects: The pentynol chain in the target compound increases hydrophobicity (vs.
  • Biological Activity: Quinazolinone derivatives (e.g., 3-[(1-benzyltriazolyl)methyl]quinazolin-4-one) exhibit dual AChE inhibition and anticancer activity, attributed to the planar quinazolinone ring enabling DNA intercalation . In contrast, β-hydroxy triazoles (e.g., compound 2h) show antitubercular activity due to aryl-chlorine substituents enhancing target binding .
  • Hydrogen Bonding: All analogues share a TPSA of ~50.9 Ų, except quinazolinone derivatives (higher TPSA due to ketone and aromatic N atoms), which may reduce blood-brain barrier penetration .
Pharmacokinetic and Toxicity Profiles
  • Metabolic Stability: The triazole ring resists oxidative metabolism, as seen in 1-(1-benzyltriazol-4-yl)phenylethanol (69k) (), which retains >80% integrity in liver microsomes.
  • Cytotoxicity: Quinazolinone derivatives induce apoptosis (SW620 colon cancer cells) via G2/M phase arrest, while simpler triazoles (e.g., 2c–2h) show lower toxicity (IC50 > 20 µM) .

Biological Activity

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol is a compound that falls within the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antioxidant properties. The following sections will detail its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a microwave-assisted azide-alkyne cycloaddition reaction. This method has been shown to yield high purity and efficiency in producing triazole derivatives. For example, the compound can be synthesized from azidomethylbenzene and propynyl alcohol using a Cu(I) catalyst .

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains using the broth microdilution method. The results indicate that this compound exhibits selective weak inhibition against Staphylococcus aureus and moderate activity against Escherichia coli at concentrations ranging from 50 µg/mL to 400 µg/mL .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Concentration (µg/mL)Activity Level
Staphylococcus aureus100 - 400Weak to Moderate
Escherichia coli50 - 200Moderate
Shigella dysenteriaeNot significantNo activity

Antioxidant Activity

The antioxidant properties of the compound were assessed using the DPPH (2,2-diphenylpicrylhydrazyl) assay. The results demonstrated that derivatives of 1-benzyltriazoles exhibit significant DPPH-scavenging activity. Specifically, compounds with hydroxyl substituents showed enhanced antioxidant capacity compared to their alkyl counterparts .

Table 2: DPPH Scavenging Activity of Triazole Derivatives

CompoundIC50 (µM)
3-(1-benzyltriazole)-propan-1-ol25
1-(1-benzyltriazole)-cyclopentanol30
Control (Ascorbic Acid)10

Study on Antimicrobial Efficacy

In a study evaluating a series of triazole derivatives, including this compound, it was found that while the compound displayed some antimicrobial activity against S. aureus, it was not as effective as other derivatives containing more complex substituents such as amino or larger heterocyclic groups . This suggests that modifications to the benzyl group could enhance biological efficacy.

Toxicity Evaluations

Toxicity assessments using the Artemia salina assay indicated that many derivatives of triazoles exhibited low toxicity profiles (LD50 >1000 µg/mL), making them suitable candidates for further biological evaluations without significant safety concerns . However, certain derivatives showed moderate toxicity (100 < LD50 < 1000 µg/mL), indicating a need for careful structure optimization.

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